Remdesivir-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

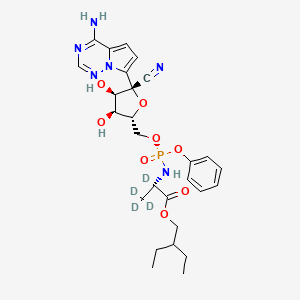

Molecular Formula |

C27H35N6O8P |

|---|---|

Molecular Weight |

606.6 g/mol |

IUPAC Name |

2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]-2,3,3,3-tetradeuteriopropanoate |

InChI |

InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42-/m0/s1/i3D3,17D |

InChI Key |

RWWYLEGWBNMMLJ-ZJGRFHBGSA-N |

Isomeric SMILES |

[2H][C@@](C(=O)OCC(CC)CC)(C([2H])([2H])[2H])N[P@](=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |

Canonical SMILES |

CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Isotopic Labeling of Remdesivir-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled compounds are indispensable tools in pharmaceutical research and development. The incorporation of heavy isotopes, such as deuterium (²H or D), into a drug molecule can serve multiple purposes. Deuterated compounds are widely used as internal standards in bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling precise quantification for pharmacokinetic studies. Furthermore, the substitution of hydrogen with deuterium can sometimes alter a drug's metabolic profile due to the kinetic isotope effect, potentially leading to improved pharmacokinetic properties.

Remdesivir (GS-5734) is a broad-spectrum antiviral agent, notable for being the first drug approved by the FDA for the treatment of COVID-19.[1] It is a phosphoramidate prodrug of a nucleoside analog, which, upon entering a cell, is metabolized into its active triphosphate form.[1] This active form acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp). The synthesis of deuterated Remdesivir (Remdesivir-d4) is of significant interest for its use in metabolic studies and as an analytical standard. This guide details the synthetic strategies, experimental protocols, and quantitative data for the preparation of deuterated analogs of Remdesivir's parent nucleoside, GS-441524, which is the key precursor for labeled Remdesivir.[2][3]

Core Synthetic Pathway of Remdesivir

Understanding the synthesis of deuterated Remdesivir requires a foundational knowledge of the non-labeled parent compound's synthesis. The synthesis of Remdesivir is a multi-step process that has evolved to improve scalability, yield, and stereoselectivity.[4]

A general, simplified workflow involves:

-

Preparation of the Ribose Moiety : The synthesis typically starts with a protected D-ribose derivative, which is converted to a ribolactone.[4]

-

Formation of the Nucleobase : The pyrrolo[2,1-f][2][3][4]triazine core of the nucleobase is synthesized separately.[5]

-

C-Glycosylation : A crucial step involves the coupling of the ribolactone with the lithiated or Grignard-activated nucleobase to form a C-nucleoside.[4]

-

1'-Cyanation : A cyano group is introduced at the 1'-position of the ribose ring, a modification critical for the drug's activity and selectivity.[4]

-

Deprotection and Protection : Protecting groups on the ribose hydroxyls are removed and then selectively reprotected (e.g., as an acetonide) to allow for the final coupling step.[4]

-

Phosphoramidate Coupling : The protected nucleoside (GS-441524 derivative) is coupled with a chiral phosphoramidate fragment.[4][6]

-

Final Deprotection : Removal of the final protecting group yields Remdesivir.[4]

The isotopic labeling is strategically introduced into the GS-441524 parent nucleoside, which can then be converted to the final deuterated Remdesivir product.

Isotopic Labeling Strategies for Deuterated GS-441524

The synthesis of deuterated Remdesivir focuses on the stable incorporation of deuterium atoms into its parent nucleoside, GS-441524.[2][3] Two primary strategies for achieving this are detailed below.

Strategy 1: Di-deuteration at the 5'-Position of the Ribose Moiety

This approach introduces two deuterium atoms at the 5'-position of the ribose sugar. The synthesis begins with non-labeled GS-441524 and proceeds through several steps to achieve di-deuteration.[2]

Strategy 2: Mono-deuteration at the 5-Position of the Nucleobase

This strategy introduces a single deuterium atom onto the pyrrolotriazine nucleobase. This is achieved through the reduction of a halogenated precursor using deuterium gas.[2]

Data Presentation

The following tables summarize the quantitative data for the key synthetic steps in producing deuterated GS-441524 analogs.

Table 1: Quantitative Data for the Synthesis of Di-deuterated GS-441524 (6)

| Step | Starting Material | Key Reagents | Product | Yield (%) |

|---|---|---|---|---|

| 1 | GS-441524 (1) | 2,2-dimethoxypropane | Isopropylidene Intermediate (2) | 58%[2] |

| 2 | Intermediate (2) | TEMPO, BAIB | Carboxylic Acid Intermediate (3) | - |

| 3 | Intermediate (3) | (trimethylsilyl)diazomethane | Methyl Ester Intermediate (4) | 59% (over 2 steps)[2] |

| 4 | Intermediate (4) | Sodium borodeuteride (NaBD₄) | Di-deuterated Intermediate (5) | - |

| 5 | Intermediate (5) | Hydrochloric acid (HCl) | Di-deuterated GS-441524 (6) | 64% (over 2 steps)[2] |

Table 2: Quantitative Data for the Synthesis of Mono-deuterated GS-441524 (10)

| Step | Starting Material | Key Reagents | Product | Yield (%) | Isotopic Purity |

|---|---|---|---|---|---|

| 1 | Protected Nucleoside (7) | Iodine (I₂) | Iodinated Intermediate (8) | 58%[2] | N/A |

| 2 | Intermediate (8) | Deuterium gas (D₂), Pd/C | Mono-deuterated Intermediate (9) | 92%[2] | up to 99%[2] |

| 3 | Intermediate (9) | Boron trichloride (BCl₃) | Mono-deuterated GS-441524 (10) | 83%[2] | N/A |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the synthesis of deuterated GS-441524 analogs.

Protocol 1: Synthesis of Di-deuterated GS-441524 (Compound 6)[2]

-

Protection of GS-441524 : GS-441524 is reacted with 2,2-dimethoxypropane to protect the 2' and 3' hydroxyl groups, yielding the isopropylidene intermediate (2) with a 58% yield.

-

Oxidation : The primary alcohol of intermediate (2) is oxidized using (diacetoxy)iodobenzene (BAIB) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to give the corresponding carboxylic acid (3).

-

Esterification : The carboxylic acid (3) is then treated with (trimethylsilyl)diazomethane to form the methyl ester intermediate (4). This two-step process yields 59% of product (4).

-

Deuterium Labeling : Intermediate (4) is reduced using sodium borodeuteride (NaBD₄) in anhydrous tetrahydrofuran (THF) and deuterated methanol (CD₃OD) to afford the di-deuterated intermediate (5).

-

Deprotection : The isopropylidene protecting group on intermediate (5) is removed by treatment with hydrochloric acid (HCl) to yield the final di-deuterated GS-441524 analog (6). The yield for the final two steps is 64%.

Protocol 2: Synthesis of Mono-deuterated GS-441524 (Compound 10)[2]

-

Iodination : A known intermediate for Remdesivir synthesis, the tribenzyl-protected nucleoside (7), is iodinated using iodine in dimethylformamide (DMF) to furnish the iodinated intermediate (8) in 58% yield.

-

Deuterium Labeling : Intermediate (8) is reduced using deuterium gas (D₂) in the presence of a palladium catalyst and triethylamine. This reaction achieves a 92% yield of the mono-deuterated protected intermediate (9) with an isotopic purity of up to 99%.

-

Deprotection : The benzyl protecting groups on intermediate (9) are removed by treatment with a 1 M solution of boron trichloride (BCl₃) in dichloromethane (DCM) at low temperature (-60 °C to -40 °C). After purification by column chromatography, the final mono-deuterated GS-441524 (10) is obtained as a solid in 83% yield.

Conclusion

The synthesis of this compound, primarily through the deuteration of its parent nucleoside GS-441524, is a well-defined process that allows for the specific incorporation of deuterium atoms at either the ribose or nucleobase moiety. The methodologies presented provide robust pathways to obtain these labeled compounds in high yield and isotopic purity. These deuterated analogs are critical for advancing the understanding of Remdesivir's pharmacokinetics and for serving as reliable standards in clinical and research settings, ultimately supporting the effective and safe use of this important antiviral therapeutic.

References

- 1. Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anti-SARS-CoV-2 activity of deuterated GS-441524 analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anti-SARS-CoV-2 activity of deuterated GS-441524 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Remdesivir by Mackman [organic-chemistry.org]

- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 6. Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of Deuterium-Labeled Remdesivir: A Technical Guide

Introduction

Remdesivir (GS-5734) is a nucleotide analog prodrug that has demonstrated broad-spectrum antiviral activity. It is an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), which is essential for viral replication.[1][2] The process of selectively replacing hydrogen atoms with their stable isotope, deuterium, has been a strategy in drug development to enhance pharmacokinetic properties, such as metabolic stability, without altering the fundamental mechanism of action.[3][4] This technical guide provides a comprehensive overview of the characterization of deuterium-labeled Remdesivir, focusing on its synthesis, analytical methodologies, and available in vitro data. The information is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

Remdesivir is a prodrug that undergoes intracellular metabolism to its active triphosphate form, GS-443902.[5][6] This active metabolite acts as an adenosine triphosphate (ATP) analog and is incorporated into nascent viral RNA chains by the viral RdRp.[1][2] The incorporation of GS-443902 leads to delayed chain termination, thereby inhibiting viral replication.[2][7] Deuteration of Remdesivir is not expected to alter this mechanism of action, as the core pharmacophore responsible for antiviral activity remains unchanged.

Synthesis and Characterization

While specific protocols for the direct synthesis of deuterium-labeled Remdesivir are not extensively published, the synthesis of deuterated analogs of its parent nucleoside, GS-441524, has been described. These deuterated nucleosides can serve as precursors for the synthesis of deuterated Remdesivir.

Experimental Protocol: Synthesis of a Di-deuterated GS-441524 Analog

This protocol is adapted from the synthesis of a di-deuterated analog of GS-441524.[3]

-

Protection of GS-441524: GS-441524 is reacted with 2,2-dimethoxypropane and p-toluenesulfonic acid monohydrate in acetone to protect the diol group.

-

Oxidation: The protected intermediate is then oxidized using TEMPO and iodobenzene diacetate in the presence of sodium bicarbonate.

-

Esterification: The resulting compound is reacted with trimethylsilyldiazomethane to form the corresponding methyl ester.

-

Deuterium Incorporation: The methyl ester is reduced using sodium borodeuteride (NaBD₄) in anhydrous tetrahydrofuran and deuterated methanol to introduce the deuterium labels.

-

Deprotection: The protecting group is removed by treatment with hydrochloric acid to yield the di-deuterated GS-441524 analog.

Analytical Characterization

The characterization of deuterium-labeled Remdesivir involves a suite of analytical techniques to confirm its identity, purity, and the extent of deuterium incorporation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The reduction in signal intensity in the ¹H NMR spectrum at specific positions indicates successful deuteration.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition and the number of deuterium atoms incorporated. LC-MS/MS is also used for quantification in biological matrices.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the chemical purity of the synthesized compound.[8]

Quantitative Data

While direct comparative pharmacokinetic and metabolic stability data between deuterated and non-deuterated Remdesivir is limited in publicly available literature, data for a deuterated oral Remdesivir derivative, VV116, and deuterated GS-441524 analogs provide insights into the potential effects of deuteration.

Table 1: In Vitro Antiviral Activity of Deuterated GS-441524 Analogs against SARS-CoV-2

The following table summarizes the in vitro efficacy of various deuterated analogs of GS-441524 against SARS-CoV-2 in Vero E6 cells.[3]

| Compound | R1 | R2 | R3 | R4 | R5 | EC₅₀ (μM) | CC₅₀ (μM) |

| GS-441524 | H | H | H | H | H | 0.58 | >100 |

| Analog 1 | D | D | H | H | H | 0.54 | >100 |

| Analog 2 | H | H | D | H | H | 0.52 | >100 |

| Analog 3 | H | H | H | D | D | 0.56 | >100 |

EC₅₀: Half-maximal effective concentration; CC₅₀: Half-maximal cytotoxic concentration.

The data indicates that deuteration at various positions on the GS-441524 molecule does not negatively impact its antiviral activity against SARS-CoV-2 in vitro.[3]

VV116: A Deuterated Oral Remdesivir Derivative

VV116 is a deuterated, orally available derivative of Remdesivir.[9] It has been shown to have potent antiviral activity against SARS-CoV-2 and other coronaviruses.[9]

Experimental Workflows

The characterization of a deuterium-labeled drug candidate like Remdesivir follows a structured workflow from initial synthesis to preclinical evaluation.

References

- 1. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Remdesivir Derivate as a Generation of Anti-COVID-19 Drugs Through Acetylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Remdesivir Derivate as a Generation of Anti-COVID-19 Drugs Through Acetylation Reactions [archrazi.areeo.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. Total synthesis of remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous Analysis of Remdesivir and Metabolites in Human plasma Using Fully Automated Sample Preparation LC/MS/MS System : Shimadzu (Deutschland) [shimadzu.de]

- 9. In vivo pharmacokinetic study of remdesivir dry powder for inhalation in hamsters - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Physical and Chemical Properties of Remdesivir-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Remdesivir-d4, a deuterated analog of the antiviral drug Remdesivir. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and analytical testing. It covers the core physicochemical characteristics, detailed experimental protocols for its use, and visual representations of its metabolic pathway and analytical application.

Core Physical and Chemical Properties

This compound is a stable isotope-labeled version of Remdesivir, primarily utilized as an internal standard in bioanalytical methods for the precise quantification of Remdesivir in biological matrices.[1][2] The incorporation of four deuterium atoms provides a distinct mass shift, enabling accurate detection by mass spectrometry without significantly altering its chemical behavior.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Name | 2-ethylbutyl ((S)-(((2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][3][4][5]triazin-7-yl)-5-cyano-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate-2,3,3,3-d4 | [1][6] |

| Molecular Formula | C₂₇H₃₁D₄N₆O₈P | [1] |

| Molecular Weight | 606.6 g/mol | [1][6] |

| Physical State | Solid | [1] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₄) | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 4 years (at -20°C) | [1] |

Solubility Profile

The solubility of a compound is critical for its application in various experimental settings. This compound exhibits solubility in several common organic solvents.

| Solvent | Solubility | Reference(s) |

| DMF | Soluble | [1] |

| DMSO | Soluble | [1] |

| Methanol | Soluble | [1] |

For comparison, the parent compound, Remdesivir, is soluble in DMSO and ethanol but is poorly soluble in water.[7]

Mechanism of Action and Metabolic Pathway of the Parent Compound

To understand the context in which this compound is used, it is essential to be familiar with the mechanism of action of Remdesivir. Remdesivir is a phosphoramidate prodrug of a nucleoside analog.[8][9] It is designed to deliver the active nucleoside triphosphate into cells, where it can inhibit viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.[4][10]

The intracellular metabolic activation of Remdesivir involves several steps:

-

Initial Hydrolysis: Upon entering the cell, Remdesivir is hydrolyzed by cellular esterases, such as carboxylesterase 1 or cathepsin A, to form an intermediate alanine metabolite (GS-704277).[3][8]

-

Phosphoramidate Cleavage: This intermediate is then processed to remove the phosphoramidate group, yielding the nucleoside monophosphate.[11]

-

Phosphorylation: Cellular kinases subsequently phosphorylate the nucleoside monophosphate to the active nucleoside triphosphate form (RDV-TP or GS-443902).[3][8]

-

Inhibition of Viral RdRp: The active triphosphate analog competes with endogenous ATP for incorporation into nascent viral RNA chains by the viral RdRp, causing delayed chain termination and inhibiting viral replication.[4][8]

Experimental Protocols: Use of this compound as an Internal Standard

This compound is indispensable for the accurate quantification of Remdesivir in biological samples (e.g., plasma, serum) using hyphenated analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[10][12] The following provides a generalized protocol for such an application.

Objective

To quantify the concentration of Remdesivir in human plasma using a validated LC-MS/MS method with this compound as an internal standard (IS).

Materials and Reagents

-

Remdesivir analytical standard

-

This compound (Internal Standard)

-

Human plasma (blank)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Remdesivir and this compound in DMSO or methanol.

-

Working Solutions: Prepare serial dilutions of the Remdesivir stock solution in a suitable solvent mixture (e.g., 50:50 ACN:water) to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent mixture.

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube or HPLC vial for analysis.

LC-MS/MS Conditions (Illustrative)

-

LC System: UHPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to ensure separation from matrix components.

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

Data Analysis

The concentration of Remdesivir in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standards.

Conclusion

This compound is a critical tool for the accurate bioanalysis of Remdesivir. Its well-defined physical and chemical properties, including its high isotopic purity and stability, make it an ideal internal standard for mass spectrometry-based assays. Understanding its properties, along with the metabolic pathway of the parent compound, is fundamental for its effective application in preclinical and clinical research, ensuring the reliability and accuracy of pharmacokinetic and therapeutic drug monitoring studies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. pharmacyfreak.com [pharmacyfreak.com]

- 5. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Remdesivir D4 | CAS No- 1809249-37-3(Unlabelled) | Simson Pharma Limited [br.simsonpharma.com]

- 7. Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Remdesivir | C27H35N6O8P | CID 121304016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. remdesivir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Analytical method development techniques of remdesivir [wisdomlib.org]

- 11. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Deuterated Remdesivir (Remdesivir-d4) as a Tracer in Pharmacokinetic and Bioanalytical Studies

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism and application of deuterated Remdesivir, specifically Remdesivir-d4 and other isotopically labeled variants, as a tracer in advanced bioanalytical methodologies. Primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays, this compound is instrumental for the precise quantification of Remdesivir and its metabolites in biological matrices. This guide details the underlying principles, experimental protocols, and quantitative data supporting its use in pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM).

Core Concept: this compound as a Stable Isotope-Labeled Internal Standard

In the context of bioanalysis, this compound serves as a "tracer" by acting as a stable isotope-labeled internal standard (SIL-IS). The fundamental principle is that an ideal internal standard should behave chemically and physically identically to the analyte of interest throughout the entire analytical process, including sample extraction, chromatographic separation, and ionization in the mass spectrometer. However, it must be distinguishable by the detector.

By incorporating deuterium atoms into the Remdesivir molecule, this compound's molecular weight is increased without significantly altering its chemical properties. This mass difference allows the mass spectrometer to differentiate between the analyte (Remdesivir) and the internal standard (this compound). The use of a SIL-IS is the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision in the quantification of the target analyte.[1][2][3]

The mechanism of action of this compound as a tracer is therefore not pharmacological but analytical. It enables researchers to accurately "trace" and quantify the concentration of Remdesivir and its primary metabolite, GS-441524, in complex biological samples like plasma and serum.[1][4]

Metabolic Pathway of Remdesivir

Remdesivir is a prodrug that undergoes intracellular metabolism to its active triphosphate form, which then acts as an inhibitor of viral RNA-dependent RNA polymerase.[5][6][7] Understanding this pathway is crucial for designing analytical methods that can quantify both the parent drug and its key metabolites.

References

- 1. Quantification of plasma remdesivir and its metabolite GS-441524 using liquid chromatography coupled to tandem mass spectrometry. Application to a Covid-19 treated patient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A combined assay for quantifying remdesivir and its metabolite, along with dexamethasone, in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analytical method development techniques of remdesivir [wisdomlib.org]

- 6. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

The Development of Stable Isotope-Labeled Remdesivir: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of stable isotope-labeled analogs of remdesivir, a critical tool in the robust bioanalytical and pharmacokinetic evaluation of this antiviral agent. The introduction of heavy isotopes, such as Deuterium (²H) and Carbon-13 (¹³C), into the remdesivir structure or its parent nucleoside, GS-441524, has been pivotal for advancing our understanding of its metabolic fate and improving its therapeutic profile.

Stable isotope labeling offers two primary advantages in the context of remdesivir's development. Firstly, it provides the gold standard for quantitative bioanalysis through isotope dilution mass spectrometry, where the labeled compound serves as an ideal internal standard, co-eluting with the analyte and compensating for matrix effects and variations in instrument response.[1][2] Secondly, strategic deuteration can alter a drug's metabolic profile, a concept that has led to the development of orally bioavailable remdesivir derivatives with enhanced pharmacokinetic properties.[3][4][5]

Rationale and Discovery of Stable Isotope-Labeled Remdesivir Analogs

The development of stable isotope-labeled remdesivir was driven by distinct research and development needs:

-

Quantitative Bioanalysis: The primary application of ¹³C- and ²H-labeled remdesivir and its metabolite GS-441524 is as internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][6] These labeled standards exhibit nearly identical chemical and physical properties to their unlabeled counterparts, ensuring accurate quantification in complex biological matrices like plasma and serum.[2] Commercially available standards include U-ring-¹³C₆-remdesivir and ¹³C₅-GS-441524.[1][7]

-

Improved Pharmacokinetics through Deuteration: Remdesivir itself has low oral bioavailability due to extensive first-pass metabolism.[8][9] This led researchers to explore deuteration of its parent nucleoside, GS-441524, to create a "me-better" drug. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond (a phenomenon known as the kinetic isotope effect).[3][10] This strategy aimed to enhance metabolic stability and oral bioavailability, culminating in the development of deuremidevir (VV116), a deuterated, orally available prodrug of GS-441524.[4][8][11]

Metabolic Pathway of Remdesivir

Remdesivir (a phosphoramidate prodrug) is rapidly metabolized in the body to its active form. Understanding this pathway is crucial for interpreting pharmacokinetic data and identifying key analytes for quantification.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis and pharmacokinetics of remdesivir and its stable isotope-labeled analogs.

Table 1: Mass Spectrometry Parameters for Isotope Dilution Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Reference(s) |

| Remdesivir | 603.2 | 200.1 | 38 | [6] |

| Remdesivir-¹³C₆ (U-ring) | 609.2 | 408.2 | - | [1] |

| Remdesivir-d₅ | 607.9 | 204.9 | 40 | [6] |

| GS-441524 | 292.0 | 202.0 | - | |

| GS-441524-¹³C₅ | 297.0 | 204.0 | - |

Collision energy values can vary between instrument platforms.

Table 2: Summary of LC-MS/MS Method Validation Parameters

| Analyte | Matrix | LLOQ (ng/mL) | ULOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Reference(s) |

| Remdesivir | Plasma | 0.5 | 5000 | <5.2 | <9.8 | - | [6][8] |

| Remdesivir | Plasma | 20 | 5000 | <11.2 | <11.2 | ±15 | [11] |

| GS-441524 | Plasma | 100 | 25000 | <11.2 | <11.2 | ±15 | [11] |

| Remdesivir | Serum | 2.51 | 2510 | ≤9.59 | ≤11.1 | - | [1] |

| GS-441524 | Serum | 3.40 | 340 | ≤9.59 | ≤11.1 | - | [1] |

Table 3: Comparative Pharmacokinetic Parameters

| Compound/Derivative | Administration Route | Subject | Key Parameter | Value | Reference(s) |

| Remdesivir | Intravenous | Human | Plasma Half-life (t½) | ~1 hour | [12] |

| GS-441524 (from RDV) | Intravenous | Human | Plasma Half-life (t½) | ~24 hours | [1] |

| Deuremidevir (VV116) | Oral | Human | Tmax of active metabolite (116-N1) | 1.00–2.50 hours | [13] |

| Deuremidevir (VV116) | Oral | Human | Half-life (t½) of active metabolite (116-N1) | 4.80–6.95 hours | [13][14] |

| Deuremidevir (VV116) | Oral | Rat | Oral Bioavailability (F) | ~80% | |

| GS-441524 | Oral | Rat | Oral Bioavailability (F) | 21.7% |

Experimental Protocols

Synthesis of Deuterated GS-441524 Analogs

The synthesis of deuterated GS-441524 has been reported, providing valuable internal standards and forming the basis for orally bioavailable prodrugs like deuremidevir.[13] The following is a representative multi-step synthesis for a tri-deuterated GS-441524 analog.[13]

Protocol: Synthesis of Tri-deuterated GS-441524 [13]

-

Iodination: A known intermediate for remdesivir synthesis (compound 7) is subjected to iodination using iodine in dimethylformamide (DMF) to yield the iodo-intermediate (compound 8).

-

Deuteration: The iodo-intermediate is reduced using deuterium gas (D₂) in the presence of triethylamine and a palladium catalyst. This step introduces the first deuterium atom and yields the mono-deuterated intermediate (compound 9) with high efficiency (>90% yield and >98% deuteration).

-

Deprotection: The benzyl protecting groups on the mono-deuterated intermediate are removed using boron trichloride (BCl₃) to afford the mono-deuterated GS-441524 analog (compound 10).

-

Isopropylidene Protection: The 2' and 3' hydroxyl groups of the mono-deuterated GS-441524 are protected using 2,2-dimethoxypropane.

-

Oxidation and Esterification: The protected compound is oxidized with TEMPO, followed by reaction with (trimethylsilyl)diazomethane to yield a methyl ester.

-

Di-deuteration: The methyl ester is reduced using sodium borodeuteride (NaBD₄) in deuterated methanol, introducing two additional deuterium atoms.

-

Final Deprotection: The isopropylidene protecting group is removed by treatment with hydrochloric acid to yield the final tri-deuterated GS-441524 analog.

Bioanalytical Method for Quantification in Plasma

This protocol outlines a typical isotope dilution LC-MS/MS method for the simultaneous quantification of remdesivir and its metabolite GS-441524 in human plasma.

Protocol: Isotope Dilution LC-MS/MS Quantification

-

Sample Preparation (Protein Precipitation):

-

To a 50 µL aliquot of human plasma, add 200 µL of a methanol solution containing the stable isotope-labeled internal standards (e.g., U-ring-¹³C₆-remdesivir and ¹³C₅-GS-441524).[1]

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the sample at 15,000 x g for 5 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., Acquity UPLC HSS T3, 2.1 × 50 mm, 1.8 µm) is commonly used.[9][14]

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is typically employed to achieve separation.

-

Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is standard.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is used.

-

Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for each analyte and its corresponding internal standard (as detailed in Table 1).

-

Quantification: The concentration of each analyte is determined by calculating the peak area ratio of the analyte to its stable isotope-labeled internal standard and comparing this to a calibration curve prepared in the same biological matrix.

-

Visualized Workflows

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of remdesivir using stable isotope dilution mass spectrometry.

Logical Relationship in Deuterated Drug Development

This diagram outlines the logical progression from identifying a metabolic liability to developing a deuterated analog with improved properties.

References

- 1. medkoo.com [medkoo.com]

- 2. Pharmacokinetics and Metabolism of Broad-Spectrum Antivirals Remdesivir and Obeldesivir with a Consideration to Metabolite GS-441524: Same, Similar, or Different? [mdpi.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Remdesivir Derivate as a Generation of Anti-COVID-19 Drugs Through Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Study to Evaluate the Bioavailability of Two Specifications of Oral Deuremidevir Hydrobromide for Suspension [ctv.veeva.com]

- 8. Deuremidevir and Simnotrelvir–Ritonavir for the Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of Remdesivir Derivate as a Generation of Anti-COVID-19 Drugs Through Acetylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Remdesivir Derivative VV116 Is a Potential Broad-Spectrum Inhibitor of Both Human and Animal Coronaviruses [mdpi.com]

- 12. Characterization of in-vivo human metabolites of the oral nucleoside anti-COVID-19 drug VV116 using UHPLC-Orbitrap-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scienceopen.com [scienceopen.com]

- 14. Design and development of an oral remdesivir derivative VV116 against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Remdesivir-d4 Under Storage Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of deuterated Remdesivir (Remdesivir-d4) under various storage conditions. Due to the limited availability of direct stability studies on this compound, this document extrapolates from the well-documented stability profile of Remdesivir and the established principles of the kinetic isotope effect (KIE) conferred by deuterium substitution. This guide is intended to inform best practices for the handling, storage, and analysis of this compound in a research and development setting.

Introduction to Remdesivir and the Rationale for Deuteration

Remdesivir is a nucleotide analogue prodrug that exhibits broad-spectrum antiviral activity. It is an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), which is essential for viral replication.[1] Upon administration, Remdesivir is metabolized within cells to its active triphosphate form, which is then incorporated into nascent viral RNA chains, leading to premature termination.[2]

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a strategy employed in drug development to enhance the pharmacokinetic and metabolic properties of a molecule.[3][4] The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[5] This difference leads to the kinetic isotope effect (KIE), where the cleavage of a C-D bond is significantly slower than that of a C-H bond, often by a factor of 6 to 10.[3] By strategically placing deuterium at metabolically labile positions, the rate of drug metabolism can be reduced, potentially leading to a longer half-life, increased exposure, and improved therapeutic efficacy.[6][7]

For Remdesivir, deuteration could offer enhanced stability against both enzymatic metabolism and chemical degradation, thereby improving its overall stability profile under various storage conditions.

Stability Profile of Non-Deuterated Remdesivir

The stability of Remdesivir has been investigated under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.[8][9] These studies provide a baseline for understanding the potential degradation pathways and inform the handling and storage of the compound.

Summary of Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance.[10] Studies on Remdesivir have shown that it is susceptible to degradation under hydrolytic (acidic, basic, and neutral) and oxidative conditions, while it is relatively stable to photolytic and thermal stress.[8][9]

Table 1: Summary of Forced Degradation Studies on Remdesivir

| Stress Condition | Observations | Reference |

| Acidic Hydrolysis | Significant degradation observed. Multiple degradation products formed. | [8][9] |

| Basic Hydrolysis | Significant degradation observed. Multiple degradation products formed. | [8][9] |

| Neutral Hydrolysis | Some degradation observed, though less than under acidic or basic conditions. | [8][9] |

| Oxidative Degradation | Degradation observed in the presence of oxidizing agents. | [8][9] |

| Photolytic Degradation | Stable under photolytic stress. | [8][9] |

| Thermal Degradation | Stable under thermal stress. | [8][9] |

Recommended Storage Conditions for Remdesivir Formulations

The recommended storage conditions for commercially available Remdesivir formulations provide insights into its stability.

Table 2: Recommended Storage Conditions for Remdesivir Formulations

| Formulation | Storage Temperature | Shelf-Life/Stability | Reference |

| Lyophilized Powder | Below 30°C (86°F) | As per expiration date | [11] |

| Reconstituted Solution | Room Temperature (20°C to 25°C) | Up to 4 hours | [11] |

| Refrigerated (2°C to 8°C) | Up to 24 hours | [11] | |

| Diluted Infusion Solution | Room Temperature (20°C to 25°C) | Up to 24 hours | [11] |

| Refrigerated (2°C to 8°C) | Up to 48 hours | [11] |

Predicted Stability of this compound: The Kinetic Isotope Effect

The primary degradation pathways of Remdesivir involve the cleavage of C-H bonds. By substituting hydrogen with deuterium at these "metabolic hotspots," the stability of this compound is expected to be significantly enhanced due to the KIE.

Key Degradation Pathways of Remdesivir

The known degradation of Remdesivir primarily occurs at the phosphoramidate and ribose moieties through hydrolysis and oxidation.

Figure 1: Simplified degradation pathways of Remdesivir.

Application of the Kinetic Isotope Effect to this compound

By replacing hydrogen atoms at the sites of metabolic or chemical attack with deuterium, the rate of degradation at these positions is expected to be significantly reduced. For this compound, this would translate to greater stability under hydrolytic and oxidative stress conditions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Rethinking Remdesivir: Synthesis, Antiviral Activity, and Pharmacokinetics of Oral Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 4. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 6. Portico [access.portico.org]

- 7. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. rjpbcs.com [rjpbcs.com]

- 11. Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Isotopic Signature: A Technical Guide to the Mass Spectrum of Remdesivir-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of Remdesivir-d4, a deuterated internal standard crucial for the accurate quantification of the antiviral drug Remdesivir in biological matrices. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Remdesivir (GS-5734) is a nucleotide analog prodrug that has demonstrated broad-spectrum antiviral activity against several RNA viruses, including SARS-CoV-2.[1][2][3] Accurate and reliable quantification of Remdesivir and its metabolites in complex biological samples is paramount for pharmacokinetic, pharmacodynamic, and therapeutic drug monitoring studies.[2][4] Stable isotope-labeled internal standards, such as this compound, are indispensable for correcting for matrix effects and variations in sample processing and instrument response in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[5] This guide focuses on the mass spectrometric characteristics of this compound, providing the foundational knowledge required for its effective use in bioanalytical method development and validation.

Quantitative Mass Spectrometric Data

The following tables summarize the key quantitative data for the analysis of Remdesivir and its deuterated isotopologues by LC-MS/MS. The data is compiled from various validated methods and provides the necessary parameters for instrument setup.

Table 1: Mass Spectrometric Parameters for Remdesivir and Deuterated Analogs

| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode |

| Remdesivir | 603.2, 603.3 | 402.2, 200.0, 200.1, 229.0 | ESI+ |

| Remdesivir-d5 | 608.3 (inferred) | Not explicitly stated | ESI+ |

| Remdesivir-¹³C₆ | 609.3 | 206.0 | ESI+ |

Data compiled from multiple sources.[4][6][7]

Note: While specific fragmentation data for this compound was not explicitly found in the reviewed literature, the principles of mass spectrometry suggest its precursor ion would be approximately 4 Da higher than that of unlabeled Remdesivir. The fragmentation pattern is expected to be similar, with a corresponding mass shift in the fragments containing the deuterium labels. The use of Remdesivir-d5 and Remdesivir-¹³C₆ in the literature provides a strong basis for predicting the behavior of this compound.[4][5]

Experimental Protocols

This section details a generalized experimental protocol for the quantification of Remdesivir using a deuterated internal standard like this compound, based on established LC-MS/MS methods.[4][5][8]

Sample Preparation: Protein Precipitation

A simple and effective protein precipitation method is commonly employed for the extraction of Remdesivir from plasma samples.[4][8]

-

To 50 µL of plasma sample, add 100 µL of a precipitation solution (e.g., 30/70 (v/v) methanol/0.1M ZnSO₄(aq) or methanol) containing the internal standard (this compound).[4][9]

-

Vortex the mixture thoroughly to ensure complete protein precipitation.

-

Centrifuge the mixture at a high speed (e.g., 4000 g) for five minutes to pellet the precipitated proteins.[9]

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is typically achieved using a reversed-phase C18 column.[4][8]

-

Column: A C18 column (e.g., Phenomenex® Synergi™ HPLC Fusion-RP, Kinetex® Polar C18) is suitable for retaining and separating Remdesivir from endogenous plasma components.[4][5]

-

Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile or methanol) is commonly used.[8]

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.[8]

-

Column Temperature: The column is often maintained at a constant temperature (e.g., 35-50 °C) to ensure reproducible retention times.[8][10]

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is the standard for quantification.[8][11]

-

Ionization: Electrospray ionization in the positive mode (ESI+) is used to generate protonated molecular ions of Remdesivir and its internal standard.[8]

-

Detection: The mass spectrometer is set to monitor specific precursor-to-product ion transitions (MRM) for both the analyte and the internal standard to ensure selectivity and sensitivity.[7] For Remdesivir, common transitions include m/z 603.3 → 200.0 and 603.3 → 229.0.[4] For a deuterated internal standard like Remdesivir-¹³C₆, the transition m/z 609.3 → 206.0 is used.[4]

Visualizations

The following diagrams illustrate key aspects of Remdesivir's analysis and mechanism of action.

Experimental Workflow

Caption: A typical experimental workflow for the quantification of Remdesivir in plasma using LC-MS/MS.

Inferred Fragmentation of Remdesivir

Caption: Inferred major fragmentation pathways of the Remdesivir precursor ion in positive ESI mode.

Remdesivir's Mechanism of Action: A Simplified Signaling Pathway

Caption: Simplified pathway illustrating the mechanism of action of Remdesivir in inhibiting viral replication.[12][13]

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric properties of this compound and its application in quantitative bioanalysis. The provided data and protocols offer a starting point for the development and validation of robust analytical methods. The visualizations aim to clarify complex workflows and mechanisms, serving as a valuable resource for researchers in the field of drug development and virology. While specific data for the d4 analog is inferred, the principles and methodologies outlined are directly applicable and can be adapted for its use as an internal standard.

References

- 1. Development and validation of a paper spray mass spectrometry method for the rapid quantitation of remdesivir and its active metabolite, GS-441524, in human plasma [scholarworks.indianapolis.iu.edu]

- 2. Development and validation of a paper spray mass spectrometry method for the rapid quantitation of remdesivir and its active metabolite, GS-441524, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Quantification of plasma remdesivir and its metabolite GS-441524 using liquid chromatography coupled to tandem mass spectrometry. Application to a Covid-19 treated patient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of Remdesivir and other Antiviral Drugs Using LC-MS/MS [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. lcms.cz [lcms.cz]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Simultaneous quantification of seven repurposed COVID-19 drugs remdesivir (plus metabolite GS-441524), chloroquine, hydroxychloroquine, lopinavir, ritonavir, favipiravir and azithromycin by a two-dimensional isotope dilution LC–MS/MS method in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drugtargetreview.com [drugtargetreview.com]

- 13. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Remdesivir in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Remdesivir in human plasma. To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard, Remdesivir-d4, is employed. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable measurement of Remdesivir concentrations. The validation parameters demonstrate excellent linearity, accuracy, and precision, meeting the criteria set by regulatory guidelines.[1][2][3]

Introduction

Remdesivir (GS-5734) is a nucleotide analog prodrug with broad-spectrum antiviral activity.[4][5] It has been a critical therapeutic agent, notably as the first antiviral drug approved by the U.S. Food and Drug Administration (FDA) for the treatment of COVID-19.[1][5] The drug functions by inhibiting the viral RNA-dependent RNA polymerase (RdRp), which is essential for viral replication.[5][6][7] Given its clinical significance, a validated bioanalytical method is crucial for studying its pharmacokinetics, establishing therapeutic dose ranges, and ensuring patient safety.[1][8] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and effectively corrects for variations in sample preparation, matrix effects, and instrument response.[9]

Mechanism of Action

Remdesivir is a prodrug that must be metabolized within the host cell to its active form.[7] Upon entering the cell, it is converted first to an alanine metabolite and then through subsequent phosphorylation steps to the active nucleoside triphosphate analog (GS-443902).[7][10] This active form mimics adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA strand by the viral RdRp enzyme.[5][11][12] The incorporation of the Remdesivir analog into the RNA chain results in delayed chain termination, effectively halting viral genome replication.[7]

References

- 1. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholar.usuhs.edu [scholar.usuhs.edu]

- 3. researchgate.net [researchgate.net]

- 4. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Analytical method development techniques of remdesivir [wisdomlib.org]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpscr.info [ijpscr.info]

- 9. researchgate.net [researchgate.net]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Study Sheds New Light on Remdesivir’s Mechanism of Action against SARS-CoV-2 | Sci.News [sci.news]

- 12. Structural visualizations illuminate remdesivir's mechanism of action | EurekAlert! [eurekalert.org]

Application Note & Protocol: Quantification of Remdesivir in Plasma using Remdesivir-d4 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Remdesivir is a broad-spectrum antiviral medication that has been utilized in the treatment of viral infections, most notably COVID-19.[1] It is a nucleotide analog prodrug that inhibits viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA transcription.[1][2] Accurate quantification of Remdesivir in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a detailed protocol for the determination of Remdesivir in plasma using a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Remdesivir-d4 as an internal standard (IS). While this protocol specifically mentions this compound, methodologies using other deuterated or 13C-labeled internal standards such as Remdesivir-²H5 are also well-established and follow similar principles.[3][4]

Principle of the Method

This method employs protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of Remdesivir and its deuterated internal standard, this compound. Detection and quantification are achieved using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the bioanalytical method, compiled from various validated assays.[3][5]

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| Liquid Chromatography | |

| Column | Inertsil ODS (150x4.6mm, 3.5µm) or equivalent C18 column |

| Mobile Phase | 50:50 (v/v) Acetonitrile and 0.1% Triethylamine in Water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Remdesivir) | To be optimized, expected around m/z 603.2 → 402.2 |

| MRM Transition (this compound) | To be optimized, expected around m/z 607.2 → 406.2 |

| Collision Energy (CE) | To be optimized for each transition |

| Dwell Time | To be optimized, typically 100-200 ms |

Note: Specific MRM transitions and collision energies for this compound should be determined by direct infusion of the standard into the mass spectrometer. The provided values are estimates based on the parent compound and other isotopic labels.[3]

Table 2: Method Validation Parameters

| Parameter | Value | Reference |

| Linearity Range | 1 - 20 ng/mL in rat plasma | |

| 0.5 - 5000 ng/mL in human plasma (using Remdesivir-²H5) | [3] | |

| LLOQ | 1 ng/mL in rat plasma | |

| 0.5 ng/mL in human plasma (using Remdesivir-²H5) | [3] | |

| Inter-day Precision (%CV) | < 15% | |

| Inter-day Accuracy (%) | 85 - 115% | |

| Recovery | > 85% |

Experimental Protocols

Materials and Reagents

-

Remdesivir analytical standard

-

This compound internal standard

-

HPLC-grade Acetonitrile

-

HPLC-grade Methanol

-

Formic Acid (LC-MS grade)

-

Triethylamine (HPLC grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Control plasma (e.g., human, rat) with appropriate anticoagulant (e.g., K2EDTA, Heparin)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials

Preparation of Stock and Working Solutions

-

Remdesivir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Remdesivir in DMSO or methanol to obtain a final concentration of 1 mg/mL.

-

This compound Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the Remdesivir stock solution.

-

Working Solutions: Prepare serial dilutions of the Remdesivir stock solution in 50:50 acetonitrile/water to create working standards for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (e.g., 10 ng/mL): Dilute the this compound stock solution with acetonitrile to the desired final concentration.

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for blanks, calibration standards, QCs, and unknown samples.

-

To 50 µL of plasma in each tube, add 150 µL of the Internal Standard Working Solution in acetonitrile. This high ratio of organic solvent to plasma facilitates protein precipitation.

-

Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject a portion of the supernatant (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

-

Equilibrate the LC-MS/MS system with the mobile phase until a stable baseline is achieved.

-

Set up the instrument parameters as detailed in Table 1.

-

Create a sequence table including blanks, calibration curve standards, QC samples, and unknown samples.

-

Initiate the analysis.

Data Analysis

-

Integrate the peak areas for Remdesivir and this compound for all samples.

-

Calculate the peak area ratio of Remdesivir to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.

-

Determine the concentration of Remdesivir in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualization of Workflow and Mechanism

To aid in the understanding of the experimental process and the drug's mechanism of action, the following diagrams are provided.

Caption: Bioanalytical workflow for Remdesivir quantification.

Caption: Mechanism of action of Remdesivir.

References

- 1. researchgate.net [researchgate.net]

- 2. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous quantification of seven repurposed COVID-19 drugs remdesivir (plus metabolite GS-441524), chloroquine, hydroxychloroquine, lopinavir, ritonavir, favipiravir and azithromycin by a two-dimensional isotope dilution LC–MS/MS method in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

The Role of Remdesivir-d4 in Advancing Pharmacokinetic Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Remdesivir-d4, a deuterated form of the antiviral drug Remdesivir, serves as a critical tool in pharmacokinetic (PK) studies. As a stable isotope-labeled internal standard (SIL-IS), it is indispensable for accurate and precise quantification of Remdesivir in biological matrices. This document provides detailed application notes, experimental protocols, and data summaries to guide the use of this compound in pharmacokinetic research, ensuring reliable and reproducible results for drug development and clinical monitoring.

Application Notes

The Principle of Stable Isotope Dilution Mass Spectrometry

In pharmacokinetic analysis, particularly using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), quantification relies on comparing the instrument's response to the analyte (Remdesivir) with that of an internal standard. An ideal internal standard should behave identically to the analyte during sample preparation and analysis but be distinguishable by the mass spectrometer.[1]

This compound is chemically identical to Remdesivir, ensuring it co-elutes chromatographically and experiences the same effects from the sample matrix, such as ion suppression or enhancement.[][3] However, its increased mass due to the deuterium atoms allows the mass spectrometer to detect it separately from the unlabeled drug.[1] By adding a known amount of this compound to every sample, it serves as a robust internal control, correcting for variations in sample extraction recovery, injection volume, and instrument response.[][3][4] This stable isotope dilution technique is considered the gold standard for quantitative bioanalysis, significantly improving the accuracy and precision of pharmacokinetic data.[5]

Bioanalytical Method Overview

The quantification of Remdesivir and its primary metabolites, GS-441524 and GS-704277, in biological samples like human plasma is typically achieved through validated LC-MS/MS methods.[6][7] These methods involve a straightforward sample preparation step, usually protein precipitation, followed by chromatographic separation and mass spectrometric detection.[5][8] this compound is added early in the sample preparation process to ensure it accounts for any analyte loss throughout the procedure. The use of deuterated analogs, such as Remdesivir-d5, has also been successfully implemented for this purpose.[6]

Due to the instability of Remdesivir in plasma, sample handling is critical. It is recommended to acidify plasma samples with formic acid immediately after collection to prevent degradation.[7] Stability tests have shown that this treatment preserves the integrity of Remdesivir and its metabolites for extended periods, even during freeze-thaw cycles and long-term storage at -70°C.[7]

Pharmacokinetic Data Summary

Remdesivir is a prodrug administered intravenously that is rapidly metabolized.[9][10] It has a short plasma half-life, whereas its primary nucleoside metabolite, GS-441524, is cleared more slowly and accumulates with repeated dosing.[10][11] The following tables summarize key pharmacokinetic parameters of Remdesivir and its major metabolites from studies in human subjects.

Table 1: Single-Dose Pharmacokinetic Parameters of Remdesivir and Metabolites in Healthy Subjects

| Analyte | Dose Range (IV Infusion) | Cmax (ng/mL) | AUC (ng·h/mL) | T½ (h) | Reference |

|---|---|---|---|---|---|

| Remdesivir | 3 - 225 mg | 57.5 - 4420 | 67.1 - 5260 | ~1 | [9] |

| GS-441524 | 150 mg | 145 | 2229 | ~27 | [11] |

| GS-704277 | 150 mg | 246 | 462 | ~1.3 |[11] |

Table 2: Pharmacokinetic Parameters of Remdesivir and GS-441524 in Hospitalized COVID-19 Patients

| Analyte | Dosing Regimen | T½ (h) | Key Finding | Reference |

|---|---|---|---|---|

| Remdesivir | Standard | 0.48 | Highly variable pharmacokinetics | [12][13] |

| GS-441524 | Standard | 26.6 | Clearance is dependent on renal function (eGFR) |[12][13] |

Key Experimental Protocols

Protocol 1: Quantification of Remdesivir in Human Plasma via LC-MS/MS

This protocol describes a general procedure for the quantitative analysis of Remdesivir in human plasma using this compound as an internal standard.

1. Materials and Reagents

-

Remdesivir analytical standard

-

This compound (or other deuterated analog) analytical standard

-

Human plasma (K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

96-well extraction plates

-

Centrifuge

2. Preparation of Standards and Internal Standard (IS) Working Solution

-

Stock Solutions: Prepare individual stock solutions of Remdesivir and this compound in a suitable solvent like methanol or DMSO at a concentration of 1 mg/mL.

-

Calibration Standards & Quality Controls (QCs): Serially dilute the Remdesivir stock solution with a mixture of methanol and water to prepare working solutions. Spike these into blank human plasma to create an 8- to 11-point calibration curve (e.g., 0.5 to 5000 ng/mL) and at least three levels of QC samples (low, mid, high).[6]

-

IS Working Solution: Dilute the this compound stock solution to a final concentration of approximately 100-200 ng/mL in a methanol/water mixture.

3. Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma samples, calibration standards, or QC samples into a 96-well extraction plate.

-

To each well (except for blank matrix), add 50 µL of the IS Working Solution. To the blank matrix well, add 50 µL of the methanol/water mixture.[7]

-

Add 200 µL of acetonitrile (containing 0.1% formic acid) to all wells to precipitate plasma proteins.

-

Seal the plate and vortex for approximately 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Conditions

-

LC System: UPLC or HPLC system.

-

Column: A reversed-phase column, such as a Phenomenex Synergi Fusion-RP (100 × 2 mm, 4 µm) or an Acquity UPLC HSS T3 (2.1 × 50 mm, 1.8 μm), is suitable.[6][7]

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient Elution: Develop a gradient to separate Remdesivir from its metabolites and endogenous plasma components. A typical run time is 3-5 minutes.[7]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both Remdesivir and this compound. These must be optimized for the specific instrument being used.

5. Data Analysis

-

Integrate the peak areas for both the analyte (Remdesivir) and the internal standard (this compound).

-

Calculate the peak area ratio (Remdesivir/Remdesivir-d4).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Use a weighted (e.g., 1/x²) linear regression.[6]

-

Determine the concentration of Remdesivir in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Metabolic activation pathway of Remdesivir.

Caption: Experimental workflow for a pharmacokinetic study.

References

- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. crimsonpublishers.com [crimsonpublishers.com]

- 5. Simultaneous quantification of seven repurposed COVID-19 drugs remdesivir (plus metabolite GS-441524), chloroquine, hydroxychloroquine, lopinavir, ritonavir, favipiravir and azithromycin by a two-dimensional isotope dilution LC–MS/MS method in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. ADME and Pharmacokinetic Properties of Remdesivir: Its Drug Interaction Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Safety, Tolerability, and Pharmacokinetics of Remdesivir, An Antiviral for Treatment of COVID‐19, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Population Pharmacokinetics of Remdesivir and GS-441524 in Hospitalized COVID-19 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

Application Notes and Protocols for Therapeutic Drug Monitoring of Remdesivir Using Remdesivir-d4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of remdesivir in biological matrices, primarily human plasma, for therapeutic drug monitoring (TDM). The use of a stable isotope-labeled internal standard, such as Remdesivir-d4 or its deuterated analogs, is crucial for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for TDM.[1]

Introduction

Remdesivir (GS-5734) is a broad-spectrum antiviral agent that has demonstrated efficacy against a range of viruses, including coronaviruses like SARS-CoV-2.[2] It is a phosphoramidate prodrug of a nucleoside analog (GS-441524) that inhibits viral RNA-dependent RNA polymerase (RdRp), thereby targeting the viral genome replication process.[2][3] Given the significant inter-patient variability in drug levels, therapeutic drug monitoring of remdesivir and its primary metabolite, GS-441524, is important to ensure efficacy and avoid potential toxicity.[4] LC-MS/MS methods utilizing a stable isotope-labeled internal standard, such as this compound, offer the necessary sensitivity, selectivity, and accuracy for this purpose.[5]

Mechanism of Action

Remdesivir is a prodrug that is metabolized within host cells to its active form, an adenosine triphosphate (ATP) analog. This active metabolite acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp).[3] When incorporated into the nascent viral RNA strand, it leads to delayed chain termination, thereby inhibiting viral replication.[3]

Caption: Mechanism of action of Remdesivir.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated LC-MS/MS assays for the determination of remdesivir. These assays commonly use a deuterated analog of remdesivir as an internal standard.

Table 1: LC-MS/MS Method Parameters for Remdesivir Quantification

| Parameter | Method 1 | Method 2 | Method 3 |

| Internal Standard | Remdesivir-d5 | Dapivirine-d11 | Remdesivir-13C6 |

| Linearity Range (ng/mL) | 0.5 - 5000 | 0.0375 - 135 | 4 - 4000 |

| LLOQ (ng/mL) | 0.5 | 0.0375 | 4 |

| ULOQ (ng/mL) | 5000 | 135 | 4000 |

| Intra-day Precision (%CV) | < 5.2% | Not Reported | < 6.6% |

| Inter-day Precision (%CV) | < 9.8% | Not Reported | < 6.6% |

| Accuracy | Within ±15% | Not Reported | Within ±11.5% |

| Extraction Recovery | 77% | Not Reported | Not Reported |

| Matrix | Human Plasma | Human Serum | Human Plasma |

| Reference | [6][7] | [4] | [8] |

Table 2: LC-MS/MS Method Parameters for GS-441524 (Metabolite) Quantification

| Parameter | Method 1 | Method 2 |

| Linearity Range (ng/mL) | 0.375 - 1350 | 2 - 2000 |

| LLOQ (ng/mL) | 0.375 | 2 |

| ULOQ (ng/mL) | 1350 | 2000 |

| Intra-day Precision (%CV) | Not Reported | < 6.6% |

| Inter-day Precision (%CV) | Not Reported | < 6.6% |

| Accuracy | Not Reported | Within ±11.5% |

| Matrix | Human Serum | Human Plasma |

| Reference | [4] | [8] |

Experimental Protocols

This section provides a representative protocol for the quantification of remdesivir in human plasma using LC-MS/MS with this compound (or a suitable deuterated analog) as an internal standard. This protocol is a synthesis of methodologies reported in the literature.[6][9][10]

Materials and Reagents

-

Remdesivir analytical standard

-

This compound (or other deuterated analog) internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18, such as Phenomenex Synergi Fusion-RP)[6]

-

Microcentrifuge

-

Vortex mixer

-

Calibrated pipettes

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare stock solutions of remdesivir and the internal standard (e.g., this compound) in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the remdesivir stock solution to create working solutions for calibration standards and quality control samples.

-

Calibration Standards: Spike blank human plasma with the appropriate working solutions to create a calibration curve with at least 6-8 non-zero concentration levels. The range should encompass the expected therapeutic concentrations.

-

Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high.

Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.[11]

-

Add 250 µL of precipitation reagent (e.g., acetonitrile or a mixture of methanol and acetonitrile).[9][11]

-

Vortex the mixture for 30 seconds to precipitate proteins.[11]

-

Centrifuge at high speed (e.g., 15,000 x g) for 5 minutes.[11]

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Caption: Experimental workflow for sample analysis.

LC-MS/MS Conditions

-

Chromatographic Column: A C18 reversed-phase column is commonly used.[9]

-

Mobile Phase: A gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is typical.[9]

-

Flow Rate: A flow rate of 0.4 mL/min is a common starting point.[9]

-

Injection Volume: Typically 5-10 µL.

-

Ionization Mode: Positive electrospray ionization (ESI+).[9]

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for remdesivir and the internal standard need to be optimized on the specific mass spectrometer being used.

Table 3: Example MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Remdesivir | 603.2 | 402.1 |

| Remdesivir-d5 | 608.2 | 402.1 |

| GS-441524 | 292.1 | 175.1 |

Note: These are example transitions and should be optimized for the instrument in use.

Data Analysis

Quantification is performed by constructing a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. The concentration of remdesivir in the unknown samples is then determined from this curve.

Clinical Monitoring

-